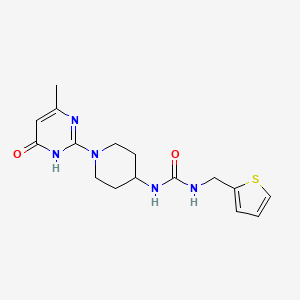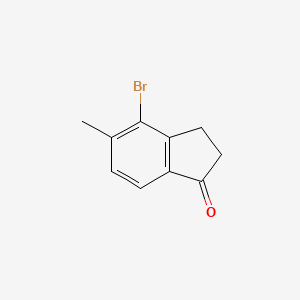
Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The presence of a fluorophenyl group suggests that the compound could have interesting biological activities, as fluorine is often used in drug design to modulate properties like bioavailability and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group, and a fluorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
Carbamates are generally stable compounds, but they can be hydrolyzed back into their component alcohols and isocyanates under acidic or basic conditions . The piperidine ring is also quite stable, but it can participate in various reactions depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is involved in various chemical synthesis processes and has different chemical properties depending on its derivatives and synthesis methods:
Synthesis of Carbamate Derivatives :
- The compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are formed through condensation processes involving methyl (3-hydroxyphenyl)carbamate with various agents, showcasing the compound's versatility in forming chromen derivatives (Velikorodov & Imasheva, 2008).
Biological Activity and Inhibition Properties :
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from aryl thioamides, have shown significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Notably, a specific derivative, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity with notable inhibition rates and minimal cytotoxicity (Jeankumar et al., 2013).
Derivative Synthesis and Biological Evaluation :
- Novel piperidin-4-one oxime carbamates were synthesized and evaluated for antimicrobial activity. One derivative, in particular, showed outstanding antimicrobial effectiveness, highlighting the potential of ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate derivatives in developing new antimicrobial agents (Sivakumar et al., 2017).
Crystal Structure Analysis :
- The compound has been used in crystal structure analysis to understand the conformation and structural properties of various derivatives. Studies like the one on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide insights into the conformation of molecular structures and their dihedral angles, contributing to a deeper understanding of the compound's structural chemistry (Faizi et al., 2016).
Herbicidal and Growth Regulatory Activities :
- Derivatives of ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, such as aryl(thio)carbamoyl derivatives of piperazines, have been synthesized and evaluated for herbicidal and plant growth regulatory activities, demonstrating significant potential in agricultural applications (Stoilkova et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)18-11-12-7-9-20(10-8-12)15(21)19-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJALMCAUHRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
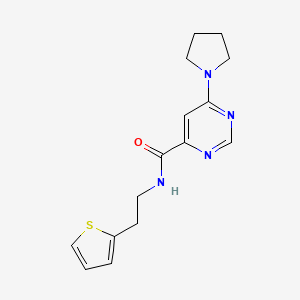
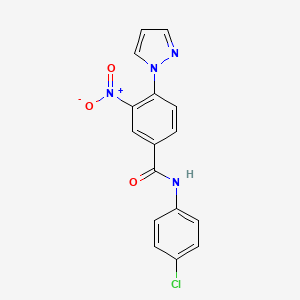
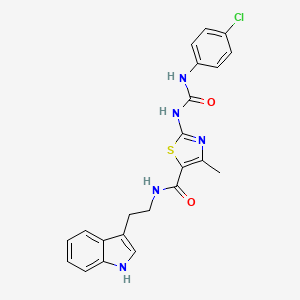
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)
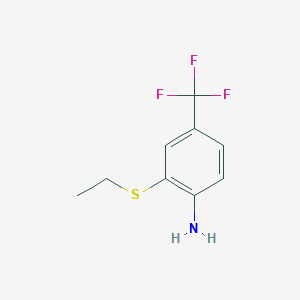
![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

